molecular formula C18H19Cl2N3O2 B2545569 1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea CAS No. 1797700-16-3

1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

Cat. No.: B2545569
CAS No.: 1797700-16-3
M. Wt: 380.27
InChI Key: TUMALPRZYLBXQH-UHFFFAOYSA-N
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Description

This compound is a di-substituted urea derivative featuring a 3,4-dichlorophenyl group on one terminal and a 4-(3-methoxypyrrolidin-1-yl)phenyl moiety on the other. The 3,4-dichlorophenyl group is a common pharmacophore in urea-based compounds, often associated with enhanced binding affinity to biological targets such as kinases or receptors .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2/c1-25-15-8-9-23(11-15)14-5-2-12(3-6-14)21-18(24)22-13-4-7-16(19)17(20)10-13/h2-7,10,15H,8-9,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMALPRZYLBXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with 4-(3-methoxypyrrolidin-1-yl)aniline under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can target the dichlorophenyl group, potentially yielding less chlorinated derivatives.

  • Substitution: Substitution reactions at the phenyl rings can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Oxo derivatives of the pyrrolidinyl group.

  • Reduction products: Less chlorinated phenyl derivatives.

  • Substitution products: Derivatives with different functional groups on the phenyl rings.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies to investigate cellular processes and enzyme activities.

  • Industry: Use in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compounds sharing the 1,3-diarylurea scaffold but differing in substituents on the phenyl rings were synthesized in and . For example:

  • 11g : 1-(3,4-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (ESI-MS: 534.2 [M+H]+, Yield: 87.5%) .
  • 9g : 1-(3,4-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (ESI-MS: 462.1 [M+H]+, Yield: 78.5%) .

Key Differences :

  • The target compound substitutes the thiazole-piperazine/hydrazinyl moiety with a 3-methoxypyrrolidine group, reducing molecular weight (estimated ~450–470 Da) compared to 11g (534.2 Da).
  • The methoxy group in pyrrolidine may enhance solubility compared to the polar but bulky piperazine-thiazole systems in 11g and 9g.
Scaffold-Modified Ureas

describes 5c , a urea derivative with a pyrazolo[3,4-d]pyrimidine scaffold:

  • 5c : 1-(3,4-Dichlorophenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (ESI-MS: 499.10 [M+H]+, Yield: 67.0%) .

Comparison :

  • Lower yield (67% vs. ~78–88% for thiazole-based analogs) suggests synthetic challenges with complex heterocycles .

Functional Insights :

  • The target compound’s 3-methoxypyrrolidine may offer a balance between lipophilicity and hydrogen-bond donor/acceptor capacity, influencing membrane permeability.

Data Tables for Comparative Analysis

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s 3-methoxypyrrolidine group may simplify synthesis compared to thiazole-piperazine analogs (e.g., 11g, 9g), which require multi-step functionalization .
  • Biological Activity : The 3,4-dichlorophenyl moiety is critical for target engagement, as seen in Diuron metabolites () and kinase inhibitors (). The methoxy group could mitigate toxicity risks associated with nitro or halogen-rich analogs .
  • SAR Trends : Bulky substituents (e.g., pyrazolo-pyrimidine in 5c) improve selectivity but reduce yields, while flexible groups (e.g., pyrrolidine) balance synthetic feasibility and drug-like properties .

Biological Activity

1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound features a urea linkage and distinct functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 1-(3,4-dichlorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea
  • Molecular Formula : C18H19Cl2N3O2
  • Molecular Weight : 368.27 g/mol

The presence of the dichlorophenyl group and the methoxypyrrolidinyl moiety suggests potential interactions with biological targets, possibly influencing enzyme activity and receptor interactions.

The exact mechanism of action for this compound is not fully elucidated; however, similar compounds have shown interactions with various biological targets. For instance, urea derivatives are often studied for their ability to inhibit specific enzymes or modulate receptor activity.

Potential Targets:

  • Indoleamine 2,3-dioxygenase (IDO1) : A key enzyme in tryptophan metabolism that plays a role in immune response and cancer progression.
  • Kinases : Some urea derivatives have been investigated for their kinase inhibitory properties.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit antitumor properties. A study focused on phenyl urea derivatives found that modifications to the urea structure could enhance IDO1 inhibitory activity, suggesting a pathway for anticancer applications .

Antimicrobial Properties

Urea derivatives have also been evaluated for antimicrobial activity. Compounds with similar structural features have demonstrated efficacy against various bacterial strains, indicating potential therapeutic applications in infectious diseases .

Study on IDO1 Inhibition

In a study assessing the biological evaluation of phenyl urea derivatives as IDO1 inhibitors, several compounds were synthesized and tested for their inhibitory effects. The results indicated that specific modifications to the phenyl group significantly influenced their potency against IDO1 .

CompoundIDO1 Inhibition (%)Remarks
Compound A85%High potency
Compound B60%Moderate potency
This compoundTBDUnder investigation

Antimicrobial Activity Assessment

A separate investigation into the antimicrobial properties of similar diaryl urea derivatives revealed promising results against Gram-positive bacteria. The study utilized standard antimicrobial susceptibility testing methods to evaluate effectiveness .

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